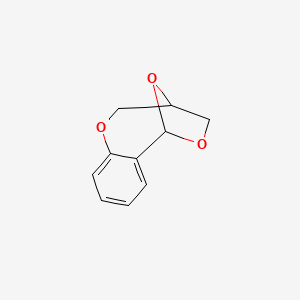![molecular formula C15H14N2O3 B12460173 N-(4-{[(E)-(2,4-dihydroxyphenyl)methylidene]amino}phenyl)acetamide](/img/structure/B12460173.png)
N-(4-{[(E)-(2,4-dihydroxyphenyl)methylidene]amino}phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[(E)-[(2,4-DIHYDROXYPHENYL)METHYLIDENE]AMINO]PHENYL}ACETAMIDE is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(E)-[(2,4-DIHYDROXYPHENYL)METHYLIDENE]AMINO]PHENYL}ACETAMIDE typically involves the condensation reaction between 2,4-dihydroxybenzaldehyde and 4-aminophenylacetamide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:
- Dissolve 2,4-dihydroxybenzaldehyde and 4-aminophenylacetamide in ethanol.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture to room temperature.
- Filter the precipitated product and wash with cold ethanol.
- Dry the product under vacuum to obtain the pure compound.
Industrial Production Methods
While the laboratory synthesis is straightforward, industrial production may involve optimization of reaction conditions to improve yield and purity. This can include the use of catalysts, alternative solvents, and continuous flow reactors to enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
N-{4-[(E)-[(2,4-DIHYDROXYPHENYL)METHYLIDENE]AMINO]PHENYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction can lead to the formation of corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents can be employed under appropriate conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
N-{4-[(E)-[(2,4-DIHYDROXYPHENYL)METHYLIDENE]AMINO]PHENYL}ACETAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Material Science: The compound is studied for its potential use in the development of organic semiconductors and photovoltaic materials.
Biological Studies: It is used in studies related to enzyme inhibition and protein binding.
Industrial Applications: The compound is explored for its use in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of N-{4-[(E)-[(2,4-DIHYDROXYPHENYL)METHYLIDENE]AMINO]PHENYL}ACETAMIDE involves its interaction with various molecular targets. In medicinal chemistry, it is believed to exert its effects by:
Inhibiting Enzymes: The compound can bind to the active sites of enzymes, inhibiting their activity.
Interacting with DNA: It can intercalate into DNA, disrupting replication and transcription processes.
Modulating Signaling Pathways: The compound can affect cellular signaling pathways, leading to changes in cell behavior.
Comparaison Avec Des Composés Similaires
N-{4-[(E)-[(2,4-DIHYDROXYPHENYL)METHYLIDENE]AMINO]PHENYL}ACETAMIDE can be compared with other Schiff bases and related compounds:
N-{4-[(E)-[(2-HYDROXYBENZYLIDENE]AMINO]PHENYL}ACETAMIDE: Similar structure but lacks the additional hydroxyl group on the benzene ring.
N-{4-[(E)-[(2,4-DIHYDROXYBENZYLIDENE]AMINO]PHENYL}ACETAMIDE: Similar structure but with a different substitution pattern on the benzene ring.
N-{4-[(E)-[(2,4-DIHYDROXYBENZYLIDENE]AMINO]PHENYL}BENZAMIDE: Similar structure but with a benzamide group instead of an acetamide group.
The uniqueness of N-{4-[(E)-[(2,4-DIHYDROXYPHENYL)METHYLIDENE]AMINO]PHENYL}ACETAMIDE lies in its specific substitution pattern, which can influence its reactivity and interaction with biological targets.
Propriétés
Formule moléculaire |
C15H14N2O3 |
|---|---|
Poids moléculaire |
270.28 g/mol |
Nom IUPAC |
N-[4-[(2,4-dihydroxyphenyl)methylideneamino]phenyl]acetamide |
InChI |
InChI=1S/C15H14N2O3/c1-10(18)17-13-5-3-12(4-6-13)16-9-11-2-7-14(19)8-15(11)20/h2-9,19-20H,1H3,(H,17,18) |
Clé InChI |
PDHPRRDZQOOVCM-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC=C(C=C1)N=CC2=C(C=C(C=C2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,4-dichlorophenyl)-2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetamide (non-preferred name)](/img/structure/B12460090.png)
![2-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenol](/img/structure/B12460096.png)
![2,4-dichloro-N-(3-{[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]amino}phenyl)benzamide](/img/structure/B12460101.png)
![4-[(4-methylphenyl)carbonyl]-2-phenyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B12460104.png)
![2-(4-Nitrophenyl)-2-oxoethyl 5-oxo-1-[(phenylcarbonyl)amino]pyrrolidine-3-carboxylate](/img/structure/B12460120.png)
![4-{[(E)-(2,4-dichlorophenyl)methylidene]amino}phenol](/img/structure/B12460145.png)
![N-(5-chloro-2-methoxyphenyl)-4-{[(4,6-diaminopyrimidin-2-yl)sulfanyl]methyl}benzamide](/img/structure/B12460150.png)
![N,N'-ethane-1,2-diylbis[2-(naphthalen-1-yloxy)acetamide]](/img/structure/B12460154.png)

![2-(4-Bromophenyl)-5-tert-butyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B12460166.png)
![2-[(E)-{[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B12460171.png)
![2-({[4-(4-Methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]amino}methyl)phenol](/img/structure/B12460178.png)
![N-[(E)-naphthalen-1-ylmethylidene]-N'-phenylbenzene-1,4-diamine](/img/structure/B12460184.png)
![4-[2-(1H-indol-1-ylacetyl)hydrazinyl]-4-oxo-N,N-diphenylbutanamide](/img/structure/B12460187.png)
